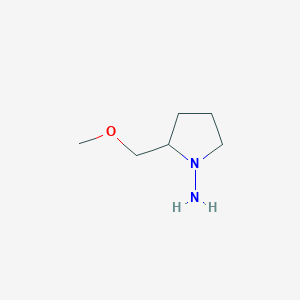

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine

描述

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (CAS: 59983-39-0) is a chiral pyrrolidine derivative with the molecular formula C₆H₁₄N₂O. It is widely employed as a chiral auxiliary and ligand in asymmetric synthesis due to its rigid pyrrolidine backbone and methoxymethyl substituent, which enhance stereochemical control. Key applications include:

- Asymmetric allylic alkylation (AAA): Used in palladium-catalyzed reactions to generate enantiomerically pure products under varied temperatures (0°C to room temperature) .

- Organocatalysis: Integrated into guanidine-bisurea catalysts for α-hydroxylation of β-keto esters, achieving high selectivity .

- Chiral resolution: Critical in separating diastereomers during synthetic routes to bioactive molecules like Δ⁸-THC .

属性

IUPAC Name |

(2S)-2-(methoxymethyl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSIKGOGLDNQBZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59983-39-0 | |

| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Diastereomeric Salt Formation

Racemic 1-amino-2-(methoxymethyl)pyrrolidine can be resolved via diastereomeric salt crystallization. A patent detailing the synthesis of (R)-2-methylpyrrolidine illustrates this principle:

-

Racemate Preparation : 2-Methylpyrroline is hydrogenated to racemic 2-methylpyrrolidine using Pt/C in ethanol-methanol (2:1–3:1 v/v).

-

Salt Formation : The racemate is treated with L-tartaric acid, forming diastereomeric salts.

-

Crystallization : Differential solubility enables isolation of the (S)-enantiomer-tartrate complex.

-

Free Base Liberation : Treatment with NaOH releases enantiopure (S)-amine.

While this method is exemplified for 2-methylpyrrolidine, analogous approaches apply to the methoxymethyl variant. Yield and optical purity depend on solvent polarity, stoichiometry, and cooling rates.

Asymmetric Catalytic Hydrogenation

Hydrogenation of Pyrroline Precursors

Prochiral pyrrolines serve as substrates for enantioselective hydrogenation. A Pt-catalyzed protocol for 2-methylpyrrolidine synthesis can be adapted:

-

Substrate : 2-(Methoxymethyl)pyrroline.

-

Catalyst : 5% Pt/C or PtO₂ in ethanol-methanol.

-

Conditions : H₂ (1–3 atm), 25–50°C, 12–24 h.

-

Outcome : The reaction achieves >90% conversion, with enantioselectivity enhanced by chiral modifiers (e.g., cinchona alkaloids).

This method’s scalability is evidenced by its use in pharmaceutical intermediates, though substrate synthesis (2-(methoxymethyl)pyrroline) requires additional steps.

Organolithium-Mediated Alkylation

Lithiation-Electrophilic Quenching

Lithiated pyrrolidines enable C–C bond formation at the α-position. A reported method for β-amino alcohols involves:

-

Lithiation : Treating SAMP hydrazones with tert-butyllithium (−78°C, THF).

-

Electrophilic Quenching : Adding benzyl bromide or allyl bromide to form 2-substituted derivatives.

-

Hydrazone Cleavage : Hydrolysis or oxidative cleavage yields primary amines.

For (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine, this approach could involve:

-

Starting from (S)-prolinol methoxymethyl ether.

-

Converting the hydroxyl to a hydrazone.

-

Lithiating and quenching with an aminating agent (e.g., NH₃⁺ electrophile).

Reported yields for analogous reactions range from 60–85%.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Applications in Asymmetric Synthesis

化学反应分析

Types of Reactions

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidines .

科学研究应用

Asymmetric Synthesis

One of the primary applications of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is as a chiral auxiliary in asymmetric synthesis. It is particularly useful in the synthesis of chiral compounds, enabling the production of enantiomerically enriched substances.

Key Reactions

- Chiral Auxiliary : SAMP can be utilized in the asymmetric synthesis of various carboxylic acids, including (S)-2-ethylhexanoic acid and (S)-2-n-propyl-4-pentenoic acid .

- 1,4-Addition Reactions : It participates in 1,4-addition reactions with (E)-alkenyl-cyclohexyl sulfonates in the presence of zinc bromide, yielding β-hydrazino-cyclohexyl sulfonates .

Transaminase Applications

Recent studies have highlighted the use of SAMP in biocatalytic processes involving transaminases. These enzymes facilitate the conversion of hydrazones derived from SAMP into chiral amines.

Case Study: Hydrazone Transformations

A notable study demonstrated that hydrazones formed from SAMP could be converted into chiral β-substituted amines using transaminases under mild conditions. The process yielded high enantiomeric excess (ee) and improved reaction yields compared to traditional methods .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Transamination of SAMP hydrazones | 64% | 90% |

This method showcases a sustainable approach to synthesizing chiral amines while avoiding toxic reagents commonly used in traditional methods.

Pharmaceutical Applications

Due to its ability to generate chiral intermediates, this compound is also explored for its potential in drug development. Its role as a chiral building block can lead to the synthesis of bioactive compounds with improved efficacy and reduced side effects.

Potential Drug Targets

The compound has been investigated for synthesizing various pharmacologically active molecules, including:

- Antidepressants

- Antihypertensives

- Anticancer agents

作用机制

The mechanism of action of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Enantiomeric Pair: (S)-(-)- vs. (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

The enantiomers differ solely in optical rotation and stereochemical outcomes in synthesis:

The methoxymethyl group’s configuration dictates enantioselectivity, enabling access to opposite stereoisomers in target molecules .

Structural Analogues with Modified Substituents

2.2.1 1-Amino-2-(4-Methoxyphenyl)pyrrolidine

- Structure : Replaces methoxymethyl with a 4-methoxyphenyl group.

2.2.2 1-N-Acetylamino-pyrrolidine Derivatives

- Modification: Acetylation of the 1-amino group (e.g., compound 4·HCl).

- Biological Activity: Exhibits potent glycosidase inhibition (IC₅₀: 0.12 µM for bovine liver β-GlcNAcase vs. 2.8 µM for non-acetylated analogues). This highlights the critical role of the amino group’s electronic environment in bioactivity .

Comparison with Other Chiral Auxiliaries

SAMP/RAMP hydrazones are preferred over simpler pyrrolidines (e.g., proline derivatives) due to:

- Enhanced stereocontrol : The methoxymethyl group stabilizes transition states via hydrogen bonding .

- Versatility : Effective in diverse reactions, including allylic substitutions and hydrazone hydrolyses .

Data Tables

Table 1: Physical and Chemical Properties

生物活性

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, a chiral compound with the molecular formula CHNO, is recognized for its versatile biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a pyrrolidine ring substituted with a methoxymethyl group and an amino group, contributing to its unique chemical properties.

- Molecular Weight : 130.19 g/mol.

- CAS Number : 59983-39-0.

The biological activity of this compound is largely attributed to its chiral nature, which allows it to interact selectively with various biological targets. The compound has been studied for its potential roles in:

- Antimicrobial Activity : Research indicates that pyrrolidine derivatives can exhibit significant antimicrobial properties, potentially influencing bacterial growth and resistance mechanisms.

- Anticancer Properties : There is ongoing investigation into the compound's ability to inhibit cancer cell proliferation, particularly through mechanisms involving cell cycle regulation and apoptosis .

- Chiral Recognition : Its chiral configuration enables it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds critical for drug development .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on pyrrolidine derivatives demonstrated that this compound showed promising activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

- Cancer Research : In vitro studies have indicated that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Specific assays revealed that treatment with this compound resulted in a significant decrease in cell viability in various cancer lines, including breast and prostate cancers .

- Chiral Catalysis : As a chiral auxiliary, this compound has been employed in the synthesis of complex organic molecules. Its ability to promote high enantioselectivity has been highlighted in recent synthetic methodologies aimed at producing pharmaceuticals with desired stereochemical configurations .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), and how do reaction conditions influence enantiomeric purity?

- SAMP is synthesized via asymmetric hydrogenation or chiral auxiliary-based methods. For example, enantioselective transaminase-mediated reactions using pyridoxal 5’-phosphate (PLP) as a cofactor and PEG-aldehydes as electrophilic traps achieve high yields (up to 95%) and enantiomeric excess (ee) ≥98% .

- Key factors:

- Temperature : Reactions above 55°C risk racemization .

- Catalyst choice : Chiral amines like (S)-proline derivatives or SAMP itself are critical for stereocontrol .

- Purification : Flash chromatography (SiO₂, hexane/ethyl acetate/triethylamine) ensures purity >95% .

Q. How is the structural and stereochemical integrity of SAMP validated?

- Spectroscopic methods :

- NMR : δH (400 MHz, CDCl₃) signals at 3.38 ppm (methoxymethyl group) and 1.98–1.68 ppm (pyrrolidine backbone) confirm structure .

- IR : Peaks at 1683 cm⁻¹ (C=O stretching in hydrazones) and 1113 cm⁻¹ (C-O-C stretching) .

- Chiroptical analysis :

- Specific rotation: [α]D = -81.5° (neat) for (S)-enantiomer, verified via polarimetry .

- Enantiomeric purity assessed by chiral GC (≥98% ee) .

Q. What are the critical safety and storage protocols for handling SAMP?

- Temperature : 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15+ minutes .

Advanced Research Questions

Q. How does SAMP enable enantioselective synthesis of lactones and oxetanones?

- Mechanism : SAMP acts as a chiral auxiliary in hydrazone formation. For example:

- Lactones : AgBF₄-mediated cyclization of ω-chloroalkanohydrazides yields 2-alkyl-substituted lactones with >99% ee .

- Oxetan-3-ones : SAMP hydrazones react with oxetan-3-one at 55°C to form enantiomerically pure intermediates for β-lactam antibiotics .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point)?

- Observed discrepancies :

- Boiling point : 42°C (1.8 mmHg) vs. 64°C (ambient pressure) due to pressure-dependent measurements .

- Density : 0.97 g/mL (consistent across sources) .

- Methodological guidance :

- Validate measurements using NIST-standardized equipment and report conditions (pressure, purity) explicitly .

Q. What are the limitations of SAMP in organometallic catalysis, and how are they addressed?

- Limitations :

- Steric hindrance : Bulky substituents (e.g., ethyl groups) reduce reactivity in enamine formation .

- Thermal instability : Decomposition above 72°C limits high-temperature applications .

- Solutions :

- Use SAMP derivatives (e.g., (S)-prolinol methyl ether) for improved steric flexibility .

- Low-temperature protocols (e.g., -20°C) stabilize intermediates in hydrogenation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。